molecular formula C25H25N5O4 B11181148 N-[1,3-Bis(4-methoxybenzoyl)imidazolidin-2-ylidene]-4,6-dimethylpyrimidin-2-amine

N-[1,3-Bis(4-methoxybenzoyl)imidazolidin-2-ylidene]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B11181148
M. Wt: 459.5 g/mol
InChI Key: LFIGNQXSGICABF-UHFFFAOYSA-N
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Description

N-[1,3-Bis(4-methoxybenzoyl)imidazolidin-2-ylidene]-4,6-dimethylpyrimidin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazolidin-2-ylidene core flanked by methoxybenzoyl groups and a dimethylpyrimidin-2-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,3-Bis(4-methoxybenzoyl)imidazolidin-2-ylidene]-4,6-dimethylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Imidazolidin-2-ylidene Core: This step involves the reaction of imidazolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Introduction of Methoxy Groups: The methoxy groups are introduced by reacting the intermediate product with methoxybenzoyl chloride. This step requires a catalyst such as pyridine to facilitate the reaction.

    Attachment of the Dimethylpyrimidin-2-amine Moiety: The final step involves the reaction of the intermediate with 4,6-dimethylpyrimidin-2-amine under reflux conditions. This step may require a solvent such as dichloromethane to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1,3-Bis(4-methoxybenzoyl)imidazolidin-2-ylidene]-4,6-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Halogens, alkylating agents; presence of a catalyst such as palladium or platinum.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-[1,3-Bis(4-methoxybenzoyl)imidazolidin-2-ylidene]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into cellular processes.

    Medicine: Explored for its potential therapeutic properties. Studies have focused on its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: Utilized in the development of advanced materials. Its stability and reactivity make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of N-[1,3-Bis(4-methoxybenzoyl)imidazolidin-2-ylidene]-4,6-dimethylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features. The presence of methoxybenzoyl groups and a dimethylpyrimidin-2-amine moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)imino-3-(4-methoxybenzoyl)imidazolidin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C25H25N5O4/c1-16-15-17(2)27-24(26-16)28-25-29(22(31)18-5-9-20(33-3)10-6-18)13-14-30(25)23(32)19-7-11-21(34-4)12-8-19/h5-12,15H,13-14H2,1-4H3

InChI Key

LFIGNQXSGICABF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=C2N(CCN2C(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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